molecular formula C10H12O2 B1210281 gamma-Thujaplicin CAS No. 672-76-4

gamma-Thujaplicin

Cat. No.: B1210281
CAS No.: 672-76-4
M. Wt: 164.20 g/mol
InChI Key: WKEWHSLZDDZONF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: : Gamma-thujaplicin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to form complexes with metal ions, such as iron, due to its iron-binding activity .

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: : The major products formed from these reactions include various substituted tropolones and metal complexes .

Comparison with Similar Compounds

Gamma-thujaplicin is similar to other thujaplicins, such as alpha-thujaplicin and beta-thujaplicin (hinokitiol). it has unique properties that distinguish it from these compounds:

This compound’s unique iron-binding activity and its specific effects on apoptosis make it a valuable compound for research and industrial applications .

Properties

CAS No.

672-76-4

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-hydroxy-5-propan-2-ylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C10H12O2/c1-7(2)8-3-5-9(11)10(12)6-4-8/h3-7H,1-2H3,(H,11,12)

InChI Key

WKEWHSLZDDZONF-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C(=O)C=C1)O

Canonical SMILES

CC(C)C1=CC=C(C(=O)C=C1)O

672-76-4

Synonyms

2-hydroxy-5-isopropyl- 2,4,6-cycloheptatrienone
gamma-thujaplicin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
gamma-Thujaplicin
Reactant of Route 2
Reactant of Route 2
gamma-Thujaplicin
Reactant of Route 3
Reactant of Route 3
gamma-Thujaplicin
Reactant of Route 4
gamma-Thujaplicin
Reactant of Route 5
gamma-Thujaplicin
Reactant of Route 6
gamma-Thujaplicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.